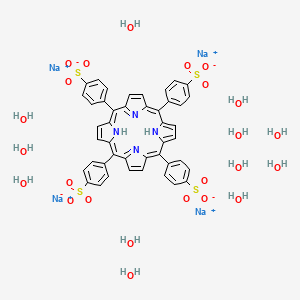

Tetrasodium meso-tetra(sulfonatophenyl)porphine dodecahydrate, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

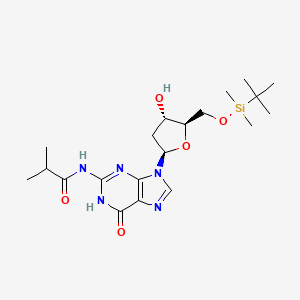

Tetrasodium meso-tetra(sulfonatophenyl)porphine dodecahydrate is a synthetic porphyrin specialty chemical . It is a product of Thermo Scientific Chemicals, originally part of the Alfa Aesar product portfolio . It is available in quantities of 1g or 250mg .

Synthesis Analysis

This compound has been used as a precursor to synthesize several water-soluble iron (II) nitroxyl porphyrin complexes . It has also been used for the synthesis of water-soluble ruthenium porphyrins as potential cytotoxic agents .Molecular Structure Analysis

The molecular formula of this compound is C44H50N4Na4O24S4 . Its molecular weight is 1239.099 g/mol .Chemical Reactions Analysis

This compound has been used in combination with a metallosurfactant for the self-assembly of nano containers for drug delivery . It has also been used for metal-free cellulose-based platforms for biomolecule fluorescence signal and SERS enhancement .Aplicaciones Científicas De Investigación

Multimodal Use and Antimicrobial Applications

Tetrasodium meso-tetra(sulfonatophenyl)porphine, known for its photosensitizing properties, has found diverse applications in the field of biomedicine, particularly in cancer therapy and antimicrobial photodynamic therapy (PDT). Its high yield of singlet oxygen generation upon light activation and strong affinity for DNA make it a promising candidate for these applications. Studies have explored its pharmacokinetics, subcellular localization, mechanism of action, tissue biodistribution, and dosimetry. Moreover, combination strategies employing this compound with other photosensitizers and chemotherapeutic agents have shown potential for synergistic anti-tumor effects and overcoming therapy resistance. Emerging applications include nanoparticle-mediated delivery, controlled drug release, biosensing, and G-quadruplex stabilization for tumor growth inhibition, highlighting its versatility in biomedical fields beyond its conventional use (Garcia-Sampedro et al., 2019).

Environmental Presence and Effects

Research on sulfonamides, a class of antibiotics to which tetrasodium meso-tetra(sulfonatophenyl)porphine can be related due to its sulfonate groups, has provided insights into their environmental presence and effects. These compounds, used in human and animal medicine, are released into ecosystems mainly through wastewater treatment plants or direct manure application. Their interactions with plants are complex, involving uptake, accumulation, phytometabolism, and effects on microbial communities and enzyme activity in the rhizosphere. The environmental persistence of these compounds and their potential to induce microbial antibiotic resistance highlight the need for further research on their effects on plant physiology, productivity, and their role in the rhizosphere (Mathews & Reinhold, 2013).

Health Implications of Sulfonamides

The widespread use of sulfonamides has led to the emergence of resistance in various bacteria, impacting the efficacy of these drugs. Studies focusing on Salmonella spp., a leading cause of foodborne diseases, have identified high rates of resistance to tetracycline and sulfonamide antibiotics. The identification of resistance genes in these bacteria, facilitated by the extensive use of these antibiotics, underscores the transference potential of these genes across bacteria, environments, animals, and humans, which is a concern for public health (Pavelquesi et al., 2021).

Analytical Techniques for Sulfonamides

Capillary electrophoresis (CE) has emerged as a new trend for the analysis of sulfonamides, providing improved methods for their detection in pharmaceutical dosage forms, food, serum, and other biological fluids. This review covers various CE methods and their applications in the analysis of sulfonamides, highlighting the technique's contribution to the pharmaceutical and food analysis fields. The focus on recovery, limits of detection (LOD), and limits of quantification (LOQ) in recent studies demonstrates CE's potential for further research aimed at enhancing the analysis of sulfonamides (Hoff & Kist, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O12S4.4Na.12H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;;;;;;;;;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;12*1H2/q;4*+1;;;;;;;;;;;;/p-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYHVYFZXMZUMU-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50N4Na4O24S4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1239.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.